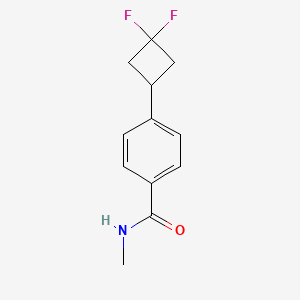
4-(3,3-difluorocyclobutyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclobutyl group attached to a benzamide moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
The synthesis of 4-(3,3-difluorocyclobutyl)-N-methylbenzamide typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be transformed into various derivatives, including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones . The preparation of 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone can be achieved through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether .
Chemical Reactions Analysis
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be employed to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-difluorocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to block the action of enzymes such as glycolate oxidase, which plays a role in the oxalate synthetic pathway . This inhibition can lead to therapeutic effects in conditions like primary hyperoxaluria.
Comparison with Similar Compounds
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in its functional groups and applications.
3,3-Difluorocyclobutanecarboxylic acid: Another related compound used as an intermediate in various synthetic routes.
(4-Bromophenyl)(3,3-difluorocyclobutyl)methanone: This compound features a bromophenyl group and is used in different chemical reactions.
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
4-(3,3-difluorocyclobutyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H13F2NO/c1-15-11(16)9-4-2-8(3-5-9)10-6-12(13,14)7-10/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
QUADMRDJEWCLSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















